6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a cyanomethyl group in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetonitrile in the presence of a base, followed by cyclization with a suitable carboxylic acid derivative . The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl derivatives: These compounds have shown nematocidal and fungicidal activities.
Uniqueness: 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and cyanomethyl group enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H7ClN4O |
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Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H7ClN4O/c11-7-1-2-9-14-8(6-15(9)5-7)10(16)13-4-3-12/h1-2,5-6H,4H2,(H,13,16) |
InChI Key |
VQGPYLUUAKPVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC#N |
Origin of Product |
United States |
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